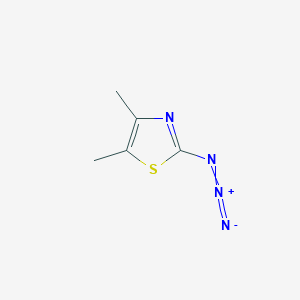
2-Azido-4,5-dimethylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-azido-4,5-dimethyl-1,3-thiazole: is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an azido group (-N₃) attached to the second carbon of the thiazole ring, along with two methyl groups at the fourth and fifth positions . It is typically a white to pale yellow solid and is known for its reactivity due to the azido group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-azido-4,5-dimethyl-1,3-thiazole typically begins with 2-chloro-4,5-dimethyl-1,3-thiazole.
Azidation Reaction: The chloro compound is then treated with sodium azide (NaN₃) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Handling: Handling larger quantities of starting materials and reagents.
Safety Measures: Implementing stringent safety measures due to the explosive nature of azides.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The azido group in 2-azido-4,5-dimethyl-1,3-thiazole can undergo substitution reactions, particularly with nucleophiles.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Common Reagents and Conditions:
Nucleophiles: Sodium azide (NaN₃), amines, and other nucleophiles.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and other polar aprotic solvents.
Conditions: Reflux conditions are commonly used to facilitate these reactions.
Major Products:
Triazoles: Formed via cycloaddition reactions.
Substituted Thiazoles: Formed via nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Reagent: Employed in organic synthesis reactions due to its reactive azido group.
Biology and Medicine:
Antimicrobial Agents: Thiazole derivatives, including 2-azido-4,5-dimethyl-1,3-thiazole, have shown potential as antimicrobial agents.
Drug Development: Used in the development of drugs targeting various biological pathways.
Industry:
Dye Manufacturing: Utilized in the synthesis of dyes and pigments.
Biocides: Used in the production of biocides and fungicides.
Mecanismo De Acción
The mechanism of action of 2-azido-4,5-dimethyl-1,3-thiazole is primarily driven by its azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are known to interact with various biological targets. These interactions can inhibit enzymes or disrupt cellular processes, leading to antimicrobial or cytotoxic effects . The thiazole ring itself can also participate in interactions with biological molecules, enhancing the compound’s overall activity .
Comparación Con Compuestos Similares
2-azido-4,5-dimethyl-1,3-oxazole: Similar structure but contains an oxygen atom instead of sulfur.
2-azido-4,5-dimethyl-1,3-imidazole: Contains an additional nitrogen atom in the ring.
2-azido-4,5-dimethyl-1,3-thiadiazole: Contains an additional nitrogen atom and sulfur in the ring.
Uniqueness:
Reactivity: The presence of both the azido group and the thiazole ring makes 2-azido-4,5-dimethyl-1,3-thiazole highly reactive and versatile in chemical synthesis.
Biological Activity: The combination of the azido group and the thiazole ring enhances its potential as an antimicrobial and cytotoxic agent.
Propiedades
Fórmula molecular |
C5H6N4S |
|---|---|
Peso molecular |
154.20 g/mol |
Nombre IUPAC |
2-azido-4,5-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C5H6N4S/c1-3-4(2)10-5(7-3)8-9-6/h1-2H3 |
Clave InChI |
KYHKEAJIBRHLJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)N=[N+]=[N-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



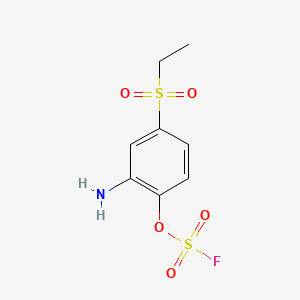
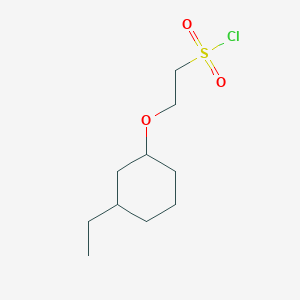
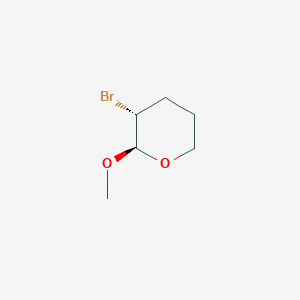
![4-[[4-(1H-imidazol-5-yl)phenyl]methyl]morpholine](/img/structure/B13524921.png)



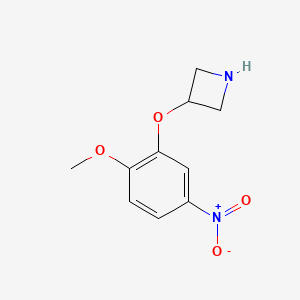
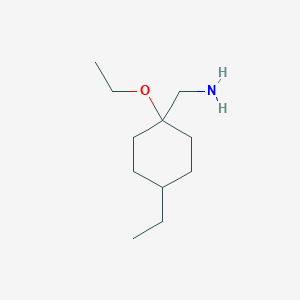

![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide dihydrochloride](/img/structure/B13524984.png)

![5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13525009.png)
